molecular formula C₁₅H₁₇BrN₂O₉ B026539 5-Bromo-2',3',5'-tri-O-acetyluridine CAS No. 105659-32-3

5-Bromo-2',3',5'-tri-O-acetyluridine

Cat. No. B026539
M. Wt: 449.21 g/mol
InChI Key: OVWGEZUVGHETAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 5-Bromo-2',3',5'-tri-O-acetyluridine and similar brominated pyridines often involves halogenation and acetylation steps. For example, 2-acetyl-5-bromopyridine, a related compound, can be synthesized from 2,5-dibromopyridine through a series of metal-catalyzed reactions and then used in further synthetic pathways (Huo, Arulsamy, & Hoberg, 2011). Such synthetic routes typically involve the selective introduction of bromo and acetyl groups to the parent nucleoside or pyridine ring, utilizing various chemical reactions to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of 5-Bromo-2',3',5'-tri-O-acetyluridine, similar to other brominated nucleosides, is characterized by the presence of bromine and acetyl substituents, which influence the molecule's conformation and reactivity. X-ray diffraction methods have been employed to study the structural effects of bromine and acetyl substitutions on nucleosides, revealing how these modifications impact molecular conformation and interactions (Mande, Lalitha, Ramakumar, & Viswamitra, 1992).

Chemical Reactions and Properties

Brominated nucleosides like 5-Bromo-2',3',5'-tri-O-acetyluridine participate in various chemical reactions, including nucleophilic substitution, due to the presence of the bromo group. The reactivity of bromine atoms in such compounds has been explored through the preparation of derivatives via nucleophilic substitution reactions (Hertog, Falter, & Van D. Linde, 1948).

Scientific Research Applications

  • It is used in the synthesis of 6-substituted uridines, like 6-formyl-2',3'-O-isopropylidene-5'-O-trityl uridines (Rosenthal & Dodd, 1980).

  • The compound is employed for selective C8-metalation of purine nucleosides through oxidative addition (Kampert et al., 2018).

  • It aids in obtaining 5'-unblocked dinucleoside phosphate in high yields, which is crucial in nucleic acid research (Reese & Skone, 1985).

  • The compound is integral in the synthesis of novel C2-symmetric 2,2'-bipyridines derived from glucose (Peterson & Dalley, 1996).

  • It is used for detecting low levels of DNA replication in vitro, which is significant in cellular biology and genetics (Gratzner, 1982).

  • 5-Bromo-2',3',5'-tri-O-acetyluridine plays a role in studying the reactivity of bromine atoms in brominated pyridines (Hertog et al., 1948).

  • It is also used in synthesizing uridine 5'-deoxy and 2',5'-dideoxy derivatives, which are important in the study of nucleosides and nucleotides (Hein et al., 1976).

  • Tritiated 5-bromo-2'-deoxyuridine is a precursor for synthesizing nuclear and mitochondrial DNA in vivo in rat liver, which is crucial in understanding DNA replication (Gross & Rabinowitz, 1969).

  • It is used for quantifying cell turnover kinetics in vivo, enabling assessments of cell turnover dynamics (Bonhoeffer et al., 2000).

  • The compound has been used to detect DNA synthesis in cells using an immunocytochemical method (van Furth & Van Zwet, 1988).

Safety And Hazards

For safety, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so . Do not let the chemical enter drains .

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23)/t10-,11-,12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWGEZUVGHETAU-HKUMRIAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2',3',5'-tri-O-acetyluridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Rayala - 2015 - digitalcommons.fiu.edu
Fluorinated nucleosides, especially the analogues with fluorine atom (s) in the ribose ring, have been known to exert potent biological activities. The first part of this dissertation was …
Number of citations: 4 digitalcommons.fiu.edu
KR Williams - 2018 - search.proquest.com
The work presented in this thesis explored the modification of naturally occurring nucleosides and is split into two main sections investigating the processes of denitration and …
Number of citations: 5 search.proquest.com
V Kumar, SV Malhotra - Nucleosides, Nucleotides and Nucleic …, 2009 - Taylor & Francis
Synthesis of antiviral 5-halouracil nucleosides, also used as key precursors for the synthesis of other potential antiviral drugs, has been demonstrated using ionic liquids as convenient …
Number of citations: 20 www.tandfonline.com

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